8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSICFDXBJWLZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor isoquinoline compound. One common method is the bromination of 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydroisoquinolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Dihydroisoquinolinone Derivatives
Key Findings :
Substituent Position and Activity :
- Bromine at the 8-position (target compound) may confer steric and electronic effects distinct from 5- or 6-bromo analogs. For example, 6-bromo derivatives () lack the 4,4-dimethyl groups, which are critical for stabilizing a "steroid-like" conformation in antiproliferative agents ().
- The 4,4-dimethyl groups in the target compound likely enhance rigidity and hydrophobic interactions, as seen in related steroidomimetic microtubule disruptors (e.g., compound 16g in , GI₅₀ = 51 nM in DU-145 cells).
Biological Activity: Sulfamate derivatives of dihydroisoquinolinones (e.g., 17f and 17g in ) inhibit tubulin polymerization at nanomolar concentrations, comparable to combretastatin A-3. The bromine and dimethyl groups in the target compound may similarly enhance binding to the colchicine site of tubulin. σ₂ receptor ligands () often feature methoxy or halogen substituents.
Synthetic Accessibility: The target compound’s synthesis may require regioselective bromination, as demonstrated in rhodium-catalyzed protocols (), followed by dimethyl group introduction via alkylation (). In contrast, 6-bromo-8-fluoro analogs () utilize sequential halogenation, while amino-substituted derivatives () employ AlCl₃-mediated cyclization.
Table 2: Antiproliferative and Tubulin Inhibition Data for Selected Analogs
Biological Activity
8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family, characterized by its unique structural features, including a bromine atom at the 8th position and two methyl groups at the 4th position. This compound has garnered attention for its potential biological activities, making it a subject of various research studies aimed at elucidating its pharmacological properties.
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254 Da
- IUPAC Name : 8-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
- CAS Number : 2167586-67-4
The compound's structure is pivotal in determining its biological interactions, as the presence of bromine and methyl groups can influence its reactivity and affinity for biological targets.
The biological activity of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one primarily involves its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, although detailed mechanisms are still under investigation. The compound's unique structure could allow it to act as a potent inhibitor or modulator in specific biochemical pathways.
Biological Activity Overview
Research has indicated several areas where 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one exhibits notable biological activity:
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. For instance:
- Cell Cycle Arrest : In vitro experiments have shown that this compound can induce cell cycle arrest in cancer cell lines, particularly by affecting the M phase of the cell cycle.
- Apoptosis Induction : The compound has been observed to increase apoptosis-related gene expression in certain cancer models, suggesting a mechanism for cancer cell death.
Antimicrobial Activity
Research has also pointed towards antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary findings indicate that 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one may inhibit the growth of specific bacterial strains, potentially through interference with bacterial metabolic pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer effects of 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one on glioblastoma cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis in treated cells compared to controls.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Findings : The compound exhibited substantial inhibitory effects on bacterial growth in vitro.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how can yield be maximized?
- Methodological Answer : A high-yield (90%) synthesis involves reacting 4-bromoaniline derivatives with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃. Critical parameters include maintaining anhydrous conditions, precise temperature control (20°C), and a reaction time of 2.5 hours. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, ¹H NMR of analogous dihydroisoquinolinones shows distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm). Mass spectrometry (MS-ESI) and FT-IR further validate molecular weight and functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .
Q. How can purity and stability be ensured during storage?
- Methodological Answer : Store the compound in a dark, moisture-free environment at room temperature, sealed under inert gas (e.g., argon). Use desiccants and monitor degradation via periodic HPLC analysis. Light-sensitive analogs require amber glassware to prevent photochemical decomposition .
Advanced Research Questions
Q. How does substitution at the bromine position affect bioactivity in dihydroisoquinolinone derivatives?
- Methodological Answer : Regiochemical selectivity (e.g., 6-bromo vs. 7-bromo isomers) can be modulated using directed ortho-metalation or Suzuki coupling. Bioactivity assays (e.g., antimicrobial or antitumor screens) should compare IC₅₀ values across derivatives. For example, 6-bromo analogs show enhanced activity due to steric and electronic effects .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Focus on bromine’s electrophilicity and steric hindrance from the 4,4-dimethyl group. Experimental validation via kinetic studies (e.g., reaction rate vs. substituent bulk) is advised .
Q. How can crystallographic data resolve structural ambiguities in dihydroisoquinolinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, monoclinic crystal systems (space group C2/c) with hydrogen bonding (O–H···O) and C–H···π interactions stabilize the lattice. Data collection at 100 K minimizes thermal motion artifacts .
Q. What statistical approaches are suitable for analyzing bioactivity data from analogs?
- Methodological Answer : Use one-way ANOVA with Fisher’s LSD post-hoc test (p < 0.05) to compare mean bioactivity across derivatives. Express data as mean ± SEM and validate assumptions (normality, homogeneity) via Shapiro-Wilk and Levene’s tests. Software like SPSS or R ensures reproducibility .
Q. How can regiochemical challenges in bromination be addressed?
- Methodological Answer : Competitive bromination at positions 6, 7, or 8 is influenced by directing groups and reaction conditions. For example, using NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) favors allylic bromination, while electrophilic bromine (Br₂/FeBr₃) targets electron-rich aromatic positions. Monitor regioselectivity via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
